molecular formula C13H11BrN2O2 B189954 3-(5-bromo-1H-indol-3-yl)-1-methylpyrrolidine-2,5-dione CAS No. 163886-93-9

3-(5-bromo-1H-indol-3-yl)-1-methylpyrrolidine-2,5-dione

Cat. No.: B189954
CAS No.: 163886-93-9
M. Wt: 307.14 g/mol
InChI Key: GQURESRVCLILCO-UHFFFAOYSA-N
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Description

3-(5-bromo-1H-indol-3-yl)-1-methylpyrrolidine-2,5-dione, also known as this compound, is a useful research compound. Its molecular formula is C13H11BrN2O2 and its molecular weight is 307.14 g/mol. The purity is usually 95%.
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Properties

CAS No.

163886-93-9

Molecular Formula

C13H11BrN2O2

Molecular Weight

307.14 g/mol

IUPAC Name

3-(5-bromo-1H-indol-3-yl)-1-methylpyrrolidine-2,5-dione

InChI

InChI=1S/C13H11BrN2O2/c1-16-12(17)5-9(13(16)18)10-6-15-11-3-2-7(14)4-8(10)11/h2-4,6,9,15H,5H2,1H3

InChI Key

GQURESRVCLILCO-UHFFFAOYSA-N

SMILES

CN1C(=O)CC(C1=O)C2=CNC3=C2C=C(C=C3)Br

Canonical SMILES

CN1C(=O)CC(C1=O)C2=CNC3=C2C=C(C=C3)Br

Synonyms

3-(5-bromo-1H-indol-3-yl)-N-methylsuccinimide

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 5-bromoindole (5 g, 25.5 mmol) in glacial acetic acid (60 mL) was added N-methylmaleimide (6.1 g, 56.11 mmol) and the resulting mixture was heated to reflux for 4 days. The acetic acid was removed by distillation and the crude product was dissolved in diethyl ether (500 mL) and washed with saturated sodium bicarbonate (2×100 mL) and brine (3×100 mL). The solvent was evaporated and the residue chromatographed on silica gel using hexane/ethyl acetate (1:1) as the eluent to provide 3-(5-bromo-1H-indol-3-yl)-N-methylsuccinimide (5.85 g, 75%). Yellow solid, mp 194°-195° C.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
6.1 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

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